Butyl phosphorodichloridate

Description

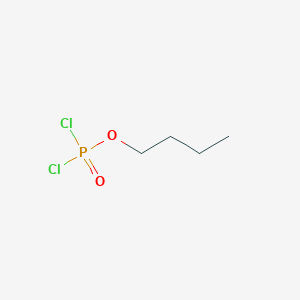

Structure

2D Structure

3D Structure

Properties

CAS No. |

1498-52-8 |

|---|---|

Molecular Formula |

C4H9Cl2O2P |

Molecular Weight |

190.99 g/mol |

IUPAC Name |

1-dichlorophosphoryloxybutane |

InChI |

InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |

InChI Key |

RNXHHJQBVBRJMB-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(Cl)Cl |

Canonical SMILES |

CCCCOP(=O)(Cl)Cl |

Other CAS No. |

1498-52-8 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Phosphorodichloridate

Synthesis via Alcoholysis of Phosphorus Oxychloride

The most common and direct route to synthesizing alkyl phosphorodichloridates, including butyl phosphorodichloridate, is through the alcoholysis of phosphorus oxychloride (POCl₃). This reaction involves the substitution of one of the chlorine atoms in phosphorus oxychloride with a butoxy group from n-butanol.

A typical procedure involves the dropwise addition of n-butanol to phosphorus oxychloride in a solvent like carbon tetrachloride at ambient temperature. prepchem.com The initial reaction can be exothermic, after which the mixture is refluxed for several hours to drive the reaction to completion. prepchem.com The resulting n-butyl phosphorodichloridate is then isolated through vacuum distillation. prepchem.com

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry, Triethylamine)

The efficiency and yield of the alcoholysis of phosphorus oxychloride are highly dependent on the optimization of several reaction parameters.

Temperature: Temperature control is critical. The initial addition of the alcohol to phosphorus oxychloride is often performed at low temperatures (e.g., -78°C or 0°C to 10°C) to manage the exothermic nature of the reaction and prevent the formation of byproducts. orgsyn.orgrsc.org Following the initial addition, the temperature may be raised to reflux to ensure the reaction completes. prepchem.comorgsyn.org

Solvent: Various anhydrous solvents can be utilized. Carbon tetrachloride and dichloromethane (B109758) are common choices. prepchem.comrsc.org The use of a solvent helps to control the reaction temperature and facilitate stirring. orgsyn.org

Stoichiometry: The molar ratio of the reactants determines the final product. To synthesize the phosphorodichloridate, an excess of phosphorus oxychloride is typically used. lookchem.com This stoichiometric choice favors the monosubstitution of the alcohol onto the phosphorus center. Using an excess of the alcohol would lead to the formation of dibutyl phosphorochloridate or tributyl phosphate (B84403). orgsyn.orggoogle.com

Triethylamine (B128534): A base, such as triethylamine or pyridine (B92270), is often added to the reaction mixture. orgsyn.orgrsc.orglookchem.com The base acts as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct of the reaction. researchgate.net By neutralizing the HCl, the base prevents potential side reactions and drives the equilibrium towards the formation of the desired product. researchgate.net The reaction is often carried out by slowly adding the alcohol and triethylamine to the cooled solution of phosphorus oxychloride. lookchem.com

Table 1: Optimized Reaction Conditions for Alcoholysis of POCl₃

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Temperature | Initial addition at low temp (-78°C to 10°C), followed by reflux | Control exothermicity, prevent byproducts, drive reaction to completion | prepchem.comorgsyn.orgrsc.org |

| Solvent | Carbon tetrachloride, Dichloromethane, Benzene | Temperature control, facilitate mixing | prepchem.comorgsyn.orgrsc.org |

| Stoichiometry | Excess of Phosphorus Oxychloride relative to n-Butanol | Favor monosubstitution to form the dichloridate | lookchem.com |

| Base (e.g., Triethylamine) | Added to neutralize HCl byproduct | Scavenge HCl, prevent side reactions, drive equilibrium | rsc.orglookchem.comresearchgate.net |

Alternative Synthetic Routes

While the alcoholysis of phosphorus oxychloride is prevalent, several alternative methods for the synthesis of this compound have been documented.

Synthesis from Butyl Alcohol and Phosphorus Pentachloride or Oxychloride

This compound can be prepared through the reaction of n-butyl alcohol with phosphorus pentachloride (PCl₅). orgsyn.org This method is a known route for creating organophosphorus compounds, though the reaction conditions and potential for side products must be carefully managed. orgsyn.orgthieme-connect.de The reaction with phosphorus oxychloride, as detailed previously, is the more direct and commonly cited variant of this pathway for producing the target compound. prepchem.comorgsyn.org

Synthesis from Butyl Alcohol and Aluminum Butoxide or Sodium Butoxide

An alternative approach involves the use of pre-formed metal alkoxides. Specifically, n-butyl phosphate has been prepared by reacting phosphorus oxychloride with aluminum butoxide or sodium butoxide. orgsyn.org This method avoids the in-situ generation of HCl, as the metal salt is formed as a byproduct instead. The synthesis of aluminum tert-butoxide, a related compound, involves reacting aluminum shavings with the corresponding alcohol. orgsyn.org A similar principle would apply to the preparation of the butoxides needed for this synthetic route.

Synthesis via Alcoholysis of Pyrophosphoryl Chloride

This compound can also be synthesized by reacting n-butanol with pyrophosphoryl chloride (P₂O₃Cl₄). google.com This process involves the alcoholysis of the P-O-P bond in pyrophosphoryl chloride. The reaction is typically carried out by mixing n-butanol and pyrophosphoryl chloride at approximately 25°C. google.com For higher alcohols like n-butanol, a stoichiometric excess (e.g., a 1.5:1 molar ratio of alcohol to pyrophosphoryl chloride) is necessary. This excess alcohol is required to esterify the dichlorophosphoric acid that forms as a co-product during the reaction, preventing its condensation and the subsequent decomposition of the desired ester during distillation. google.com The final product is recovered via vacuum distillation. google.com

Synthesis involving Alkoxytrimethylsilanes

A notable method for the preparation of alkyl phosphorodichloridates involves the reaction of alkoxytrimethylsilanes with phosphorus oxychloride. Specifically, n-butyl phosphorodichloridate can be synthesized by treating n-butoxytrimethylsilane with phosphorus oxychloride. This reaction proceeds with the stepwise replacement of the chloro group in phosphorus oxychloride by the butoxy group from the silane.

The general reaction scheme avoids the formation of hydrogen halides, which can be problematic in certain synthetic contexts. The concurrent formation of chlorotrimethylsilane (B32843) is a key feature of this reaction, which can be readily separated and potentially recycled for the preparation of more of the starting alkoxysilane.

This method is part of a broader strategy where alkoxytrimethylsilanes are used for the stepwise replacement of halogens in phosphorus trihalides and oxyhalides. For instance, n-butoxytrimethylsilane can react with phosphorus trichloride (B1173362) to yield the corresponding alkyl phosphorodichloridite, dialkyl phosphorochloridite, and ultimately the trialkyl phosphite.

Table 1: Reaction Parameters for the Synthesis of n-Butyl Phosphorodichloridate from n-Butoxytrimethylsilane

| Reactant 1 | Reactant 2 | Product | Byproduct |

| n-Butoxytrimethylsilane | Phosphorus oxychloride | n-Butyl phosphorodichloridate | Chlorotrimethylsilane |

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While a specifically designated "green" industrial synthesis for this compound is not widely documented, several modern synthetic techniques align with these principles and could be applied to its production. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Systems: One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Reactions conducted in solvent-free or solid-state conditions can significantly reduce waste and the environmental hazards associated with solvent use. For organophosphorus compounds, solvent-free syntheses have been explored, sometimes with the aid of a solid support or catalyst to facilitate the reaction. thieme.de The synthesis of phosphorodichloridates could potentially be adapted to a solvent-free process, which would offer considerable environmental benefits. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgoatext.com This technique has been successfully applied to various areas of organophosphorus chemistry. mdpi.comrsc.org The application of microwave-assisted synthesis to the preparation of this compound could offer a more energy-efficient and rapid production route.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. researchgate.net The cavitation effect produced by ultrasound can lead to improved mixing and mass transfer, and in some cases, can enable reactions to occur at lower temperatures. nih.gov Ultrasound-assisted synthesis has been utilized for various organophosphorus compounds and represents a promising green chemistry approach that could be investigated for the synthesis of this compound. orientjchem.org

Catalysis: The use of catalysts can provide more efficient and selective synthetic pathways, often under milder reaction conditions. While the traditional synthesis of this compound may not be catalytic, research into catalytic methods for the formation of P-Cl bonds could lead to greener alternatives. The development of a robust catalyst for this transformation would reduce the amount of reagents required and potentially minimize byproduct formation.

Table 2: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Approach | Potential Advantages |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified workup. thieme.desemanticscholar.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. rsc.orgoatext.comrsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. researchgate.netnih.govorientjchem.org |

| Catalysis | Increased efficiency, higher selectivity, reduced waste. |

Reaction Mechanisms and Reactivity of Butyl Phosphorodichloridate

Investigations into By-product Formation and Purity Control

The synthesis of butyl phosphorodichloridate is susceptible to the formation of various by-products, which can significantly impact the purity and yield of the final product. Research into the reaction mechanisms has identified key factors that influence the formation of these impurities and has led to the development of methods for their control and removal.

The primary reaction for synthesizing this compound involves the reaction of phosphoryl chloride with n-butanol. A significant by-product of this reaction is hydrogen chloride (HCl). google.comrsc.org The presence of this acidic by-product can lead to further unwanted reactions. For instance, the interaction between hydrogen chloride and butyl-phosphoric esters can result in the formation of n-butyl chloride. rsc.org

In broader contexts of phosphate (B84403) ester synthesis, the nature and quantity of by-products are heavily dependent on the reaction conditions and the stoichiometry of the reactants. For example, in the synthesis of related aryl phosphorodichloridates, such as p-tert-butylphenyl phosphorodichloridate, the formation of di-p-tert-butylphenyl phosphorochloridate is a notable impurity. prepchem.com Similarly, when preparing mixed phosphate esters involving butanol, a range of products including tributyl phosphate, dibutyl phenyl phosphate, and butyl diphenyl phosphate can be formed. google.com

Controlling the purity of this compound and related compounds involves a multi-faceted approach targeting both the minimization of by-product formation during the reaction and their removal during purification.

Key Purity Control Strategies:

Temperature Control: Maintaining a low and controlled reaction temperature is crucial. It helps to minimize side reactions and ensures a more uniform product distribution. For instance, the dropwise addition of phosphoryl chloride to n-butanol is often carried out at reduced temperatures, such as 15 to 20°C, to manage the exothermic nature of the reaction. google.com

Use of Acid Scavengers: To neutralize the hydrogen chloride by-product and prevent subsequent side reactions, a base is often added to the reaction mixture. Pyridine (B92270) and triethylamine (B128534) are commonly used for this purpose. rsc.orgprepchem.comorgsyn.org The base reacts with HCl to form a salt (e.g., pyridine hydrochloride), which can be easily removed by filtration or washing. orgsyn.org

Stoichiometry of Reactants: The molar ratio of phosphoryl chloride to n-butanol is a critical parameter. An excess of the alcohol can be used to drive the reaction towards the desired product, but this can also lead to the formation of more highly substituted phosphates. google.comgoogle.com Careful control of the reactant ratios is therefore essential for maximizing the yield of the desired dichloridate.

Purification Techniques: Distillation under reduced pressure is a standard method for purifying the final product. google.comprepchem.com This allows for the separation of this compound from less volatile by-products and unreacted starting materials. Washing the crude product mixture with water can remove water-soluble impurities like pyridine hydrochloride. orgsyn.org However, washing with alkaline solutions is generally avoided as it can promote the decomposition of the phosphate ester. orgsyn.org

The purity of the final product is typically assessed using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). rsc.orgwgtn.ac.nzlondonmet.ac.uk

Table of By-products in Related Phosphate Ester Syntheses

| Starting Alcohol/Phenol (B47542) | Key By-products Identified | Reference |

| n-Butanol | Hydrogen chloride, n-butyl chloride, Tributyl phosphate | google.comrsc.org |

| p-tert-Butylphenol | di-p-tert-Butylphenyl phosphorochloridate | prepchem.com |

| Phenol and n-Butanol | Tributyl phosphate, Dibutyl phenyl phosphate, Butyl diphenyl phosphate, Butyl chloride | google.com |

Table of Purity Control Methods and Their Effects

| Control Method | Effect | Reference |

| Low Temperature Reaction | Minimizes side product formation | google.com |

| Addition of Pyridine/Triethylamine | Neutralizes HCl, prevents formation of alkyl chlorides | rsc.orgprepchem.comorgsyn.org |

| Control of Reactant Molar Ratios | Influences product distribution (mono-, di-, tri-substituted phosphates) | google.comgoogle.comgoogle.com |

| Vacuum Distillation | Separates product from by-products and starting materials | google.comprepchem.comorgsyn.org |

| Water Wash | Removes soluble by-products like pyridine hydrochloride | orgsyn.org |

Derivatization and Functionalization Using Butyl Phosphorodichloridate

Synthesis of Phosphonate (B1237965) and Phosphonamidate Derivatives

The reactivity of butyl phosphorodichloridate allows for the stepwise or simultaneous displacement of its chlorine atoms by various nucleophiles, leading to the formation of phosphonate and phosphonamidate derivatives. These reactions are fundamental in constructing more complex organophosphorus molecules. The synthesis of these derivatives often involves the reaction of this compound with alcohols or amines under controlled conditions.

For instance, the reaction with an alcohol in the presence of a base can yield a butyl alkyl phosphonochloridate, which can then be further reacted with a second, different alcohol to produce a mixed phosphonate diester. Similarly, reaction with an amine can lead to the formation of a phosphonamidate. The precise control of reaction conditions, such as temperature and stoichiometry, is crucial to achieve the desired product selectively.

Preparation of Phosphate (B84403) Triesters

This compound is a key starting material for the synthesis of mixed phosphate triesters, which have applications as flame retardants and plasticizers. A common industrial process involves the reaction of phosphorus oxychloride with a phenol (B47542) to produce a phenyl phosphorodichloridate intermediate. google.com This intermediate is then reacted with n-butanol to yield a mixture of tributyl phosphate, dibutyl phenyl phosphate, and butyl diphenyl phosphate. google.com Careful control of the molar ratios of the reactants is essential to obtain the desired product distribution. google.com

Another approach involves the reaction of this compound with two different alcohols in a stepwise manner. The first alcohol displaces one chloride, forming a phosphorochloridate intermediate, which then reacts with a second alcohol to form the final triester. This method allows for the synthesis of unsymmetrical phosphate triesters with well-defined structures.

Formation of Amidates, Azides, Hydrazides, and Hydrazones

The reactivity of the P-Cl bonds in this compound extends to reactions with a variety of nitrogen-containing nucleophiles, leading to the formation of diverse derivatives such as amidates, azides, hydrazides, and hydrazones. tandfonline.comscispace.com These reactions typically proceed by nucleophilic substitution at the phosphorus center.

The synthesis of these derivatives has been demonstrated with related phosphorodichloridates, such as those derived from 4-t-butylcyclohexanol and 1-menthol. tandfonline.comscispace.com The chloridates are reacted with the appropriate nitrogen nucleophile (e.g., an amine for an amidate, sodium azide (B81097) for an azide, hydrazine (B178648) for a hydrazide) to yield the corresponding product. tandfonline.comscispace.com These derivatives are often synthesized to characterize the parent phosphorodichloridate and explore their potential biological activities.

Synthesis of Organophosphorus Ligands and Reagents

This compound and its derivatives are valuable precursors for the synthesis of a variety of organophosphorus ligands and reagents. These compounds are widely used in coordination chemistry and as catalysts in organic synthesis. For example, phosphonate and phosphonamidate derivatives can act as ligands for transition metals, forming complexes with unique catalytic properties.

The versatility of the P-Cl bond allows for the introduction of various functional groups, enabling the fine-tuning of the electronic and steric properties of the resulting ligands. This tailored approach is crucial for developing catalysts with high selectivity and activity for specific chemical transformations.

Chemical Modification of Biomolecules

The reactivity of this compound makes it a useful tool for the chemical modification of biomolecules, including nucleosides and proteins. This allows for the introduction of phosphate groups or other functionalities to alter the properties and biological activity of these molecules.

Phosphorylation of Nucleoside Analogues for Chemical Design

Phosphorylation is a critical step in activating many nucleoside analogues to their biologically active triphosphate forms. nih.gov However, this process can be inefficient within cells. Direct chemical phosphorylation using reagents like this compound offers a way to bypass this limitation. nih.gov The process typically involves reacting the nucleoside analogue with the phosphorodichloridate in the presence of a suitable base. beilstein-journals.org This can lead to the formation of a phosphorodichloridate intermediate of the nucleoside, which can then be further reacted to produce the desired monophosphate, diphosphate, or triphosphate analogue. scispace.comsemanticscholar.orgvu.lt

For example, the Yoshikawa phosphorylation procedure and its modifications utilize reagents like phosphorus oxychloride or monoalkyl phosphorodichloridates to convert nucleosides into their 5'-monophosphates. semanticscholar.orgvu.lt These monophosphates can then be converted to the corresponding triphosphates. semanticscholar.org This chemical approach allows for the synthesis of nucleoside analogues with modified phosphate chains that may exhibit enhanced biological activity or stability. nih.gov

Derivatization for Bioconjugation Techniques

This compound and similar reagents are employed in bioconjugation to link different molecules together, often attaching a payload to a biological molecule like a protein. Thiophosphorodichloridate reagents, which are analogous to phosphorodichloridates, have been developed for the selective modification of histidine residues in proteins. chemrxiv.orgnih.gov This strategy mimics the post-translational phosphorylation of histidine. chemrxiv.org

The phosphorodichloridate can be functionalized with a "clickable" group, such as an alkyne, allowing for subsequent reaction via copper-assisted alkyne-azide cycloaddition (CuAAC) to attach various payloads like cell-penetrating peptides. chemrxiv.orgnih.gov This approach has been used to functionalize His-tagged proteins, demonstrating the utility of phosphorodichloridate chemistry in creating functional protein conjugates. chemrxiv.orgnih.gov

Advanced Applications in Organic Synthesis

Catalytic Applications of Phosphorodichloridates and Related Phosphorus Compounds

While not always the catalyst itself, butyl phosphorodichloridate is integral to several catalytic systems, primarily by enabling the action of other catalysts or by serving as a precursor to catalytically active species.

Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant contributions from phosphorus-based compounds. tandfonline.comunipr.it The catalytic activity of many phosphorus compounds is rooted in their nucleophilicity or their ability to act as Lewis bases. tandfonline.comresearchgate.net In nucleophilic phosphine (B1218219) catalysis, tertiary phosphines initiate reactions by adding to electron-deficient multiple bonds, creating reactive zwitterionic intermediates. tandfonline.comasianpubs.orgwikipedia.org

Another major area is phosphine oxide Lewis base catalysis. tandfonline.com The phosphoryl group (P=O), which is central to the structure of this compound, can act as a Lewis base. This capability allows it to activate Lewis acidic species, such as silicon reagents, thereby catalyzing reactions like aldol (B89426) additions. unacademy.com While tertiary phosphine oxides are more commonly discussed, the principles extend to other P(V)=O compounds. The design of chiral phosphine oxides has been a significant focus, enabling highly stereoselective transformations. unacademy.com

Phosphoryl transfer is a fundamental reaction in organic synthesis and biology. researchgate.net The electrophilicity of the phosphorus atom in a phosphorochloridate, such as this compound, can be significantly enhanced by a Lewis acid. researchgate.net This activation makes the phosphorus atom more susceptible to nucleophilic attack. thieme-connect.de

Research has shown that Lewis acids like titanium(IV) chloride (TiCl₄) and titanium(IV) isopropoxide are effective catalysts for the phosphorylation of hydroxyl groups using phosphorochloridates. researchgate.netmdpi.com In these reactions, the Lewis acid coordinates to the phosphoryl oxygen, withdrawing electron density and increasing the partial positive charge on the phosphorus atom. tandfonline.com This strategy is particularly useful for the phosphorylation of complex molecules like carbohydrates under mild conditions. researchgate.netmdpi.com The reaction of a phosphorochloridate with an alcohol is efficiently promoted, yielding the desired phosphate (B84403) ester. researchgate.net

Table 1: Lewis Acids in Phosphoryl Transfer

| Lewis Acid Catalyst | Substrate Class | Benefit | Source(s) |

|---|---|---|---|

| Titanium(IV) chloride (TiCl₄) | Alcohols | Effective catalyst for phosphoryl transfer | researchgate.netmdpi.com |

| Titanium(IV) tert-butoxide (Ti(t-BuO)₄) | Complex carbohydrates | More versatile than TiCl₄, suitable for complex molecules | researchgate.net |

| Magnesium ions (Mg²⁺) | ATP (in biological systems) | Stabilizes negative charge in the transition state | researchgate.nettandfonline.com |

The efficacy of a phosphorus-based catalyst is deeply rooted in its structural design, where both electronic and steric factors are meticulously tuned. masterorganicchemistry.commit.edu For phosphine ligands, which are foundational to many catalysts, the nature of the substituents on the phosphorus atom dictates the ligand's electron-donating ability and its steric bulk (cone angle). mit.edu

Key design principles include:

Electronic Tuning : The electron-donating or -withdrawing nature of substituents influences the electron density on the phosphorus atom, which in turn affects the catalytic activity of the metal center it is coordinated to. masterorganicchemistry.com

Steric Hindrance : Bulky substituents can create a specific steric environment around a catalytic center, which can be crucial for achieving high selectivity, particularly in asymmetric catalysis. masterorganicchemistry.com

Scaffold Rigidity and Chirality : For asymmetric catalysis, chiral backbones such as BINAP or helicenes are employed to create a well-defined and rigid chiral environment. wikipedia.orgmasterorganicchemistry.com

Bifunctionality : Some catalysts incorporate both a Lewis acidic and a Lewis basic site within the same molecule, allowing for synergistic activation of both the electrophile and the nucleophile. tandfonline.com

These principles, while often discussed in the context of phosphine ligands for transition metal catalysis, are also relevant to organocatalysts like chiral phosphoric acids and phosphine oxides. tandfonline.comnih.gov The design of this compound itself, with its specific alkyl group (butyl) and electronegative chloro-substituents, defines its reactivity profile as a reagent.

Reagent in Complex Chemical Transformations

Beyond its role in catalytic cycles, this compound is a powerful reagent for effecting specific, often challenging, chemical transformations.

The activation of carboxylic acids is a prerequisite for the formation of esters and amides. Phosphorodichloridates are highly effective reagents for this purpose. Phenyl dichlorophosphate (B8581778), a close analog of the butyl derivative, reacts rapidly with carboxylic acids, typically in the presence of a tertiary amine base. wikipedia.org This reaction is believed to form a transient mixed phosphate-carboxylate anhydride (B1165640). researchgate.net This mixed anhydride is a highly activated intermediate, readily susceptible to nucleophilic attack by alcohols or amines to form the corresponding esters or amides in high yield. researchgate.netwikipedia.org This method is particularly valuable for the esterification of sensitive substrates that might not tolerate harsher conditions. wikipedia.org

The cleavage of chemically robust ether (C-O) and thioacetal (C-S) bonds is a significant challenge in organic synthesis. Reagents based on phosphorodichloridates provide a potent solution. Phenyl dichlorophosphate, when used in combination with sodium iodide, has been shown to be an effective system for the cleavage of ethers. tandfonline.comresearchgate.nettandfonline.com The reaction proceeds under reflux in solvents like acetonitrile (B52724) or xylene and yields alkyl iodides. tandfonline.comtandfonline.com This transformation is applicable to ethers derived from primary and secondary alcohols. tandfonline.com A likely pathway involves the formation of a reactive iodophosphoryl intermediate that activates the ether oxygen for nucleophilic attack by the iodide ion. tandfonline.com

Similarly, this reagent system can activate the cleavage of C-S linkages. researchgate.net Specifically, the conversion of thioacetals to their corresponding carbonyl compounds can be achieved using phenyl dichlorophosphate in conjunction with dimethylformamide (DMF) and sodium iodide. researchgate.net This demonstrates the reagent's utility in deprotection strategies, highlighting the broad reactivity of the phosphorodichloridate functional group.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Titanium(IV) chloride |

| Titanium(IV) isopropoxide |

| Phenyl dichlorophosphate |

| Sodium iodide |

| Dimethylformamide (DMF) |

Synthesis of Specific Chemical Building Blocks (e.g., Dihydroxyacetone Phosphate Precursors)

This compound is a key reagent in the synthesis of precursors to biologically significant molecules such as dihydroxyacetone phosphate (DHAP). DHAP is a central intermediate in glycolysis and is utilized by aldolase (B8822740) enzymes for the formation of complex carbohydrates. bionity.com The direct synthesis and handling of DHAP are challenging due to its instability. Therefore, the preparation of stable, protected precursors is a common strategy in organic synthesis.

A general and effective method for creating such precursors involves the phosphorylation of a protected dihydroxyacetone derivative, such as dihydroxyacetone dimethyl acetal, with a phosphorodichloridate. While specific literature detailing the use of this compound is not prevalent, the reaction can be exemplified by analogy to the well-documented use of phenyl phosphorodichloridate. researchgate.net

The reaction proceeds via the nucleophilic attack of the hydroxyl group of the protected dihydroxyacetone onto the electrophilic phosphorus atom of this compound. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The initial phosphorylation results in a phosphorodichloridate intermediate which can then be hydrolyzed under controlled basic conditions to yield the desired phosphate ester precursor.

Reaction Scheme:

This approach allows for the creation of a stable, storable precursor that can be deprotected at a later stage to generate DHAP for use in enzymatic reactions or further chemical transformations.

Table 1: Reactants and Products in the Synthesis of a Dihydroxyacetone Phosphate Precursor

| Compound Name | Role in Reaction | Chemical Formula |

| Dihydroxyacetone dimethyl acetal | Starting Material (Protected DHAP) | C₅H₁₂O₄ |

| This compound | Phosphorylating Agent | C₄H₉Cl₂O₂P |

| Pyridine | Base | C₅H₅N |

| Butyl (1,3-dihydroxypropan-2-one dimethyl acetal) phosphate | Product (DHAP Precursor) | C₉H₂₁O₇P |

| Pyridinium chloride | Byproduct | C₅H₆ClN |

Phosphonylation Reactions

It is crucial to distinguish between phosphorylation and phosphonylation reactions. Phosphorylation, as described above, involves the formation of a phosphate ester, characterized by a P-O-C linkage. In contrast, phosphonylation results in the formation of a phosphonate (B1237965), which contains a direct and stable phosphorus-carbon (P-C) bond.

This compound, with its C₄H₉-O-P(O)Cl₂ structure, is a phosphorylating agent . The butyl group is attached to the phosphorus atom via an oxygen atom. Consequently, this reagent is not suitable for creating P-C bonds and is therefore not used in phosphonylation reactions.

The synthesis of phosphonates requires a phosphonylating agent, which is a phosphorus compound that already contains a P-C bond and reactive leaving groups. Typical reagents for phosphonylation include phosphonic dichlorides of the general formula R-P(O)Cl₂, where 'R' is an alkyl or aryl group. thieme-connect.de For instance, the synthesis of an alkylphosphonate would proceed by reacting an appropriate nucleophile with an alkylphosphonic dichloride.

Table 2: Comparison of Phosphorylation and Phosphonylation

| Reaction Type | Bond Formed | Reagent Type | Example Reagent for Butyl Group |

| Phosphorylation | P-O-C | Phosphorylating Agent | This compound |

| Phosphonylation | P-C | Phosphonylating Agent | Butylphosphonic dichloride |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 NMR spectroscopy is an exceptionally direct and effective method for characterizing organophosphorus compounds like Butyl phosphorodichloridate. nih.gov The ³¹P nucleus, with its 100% natural abundance and spin of ½, provides high sensitivity and sharp signals, simplifying spectral analysis. researchgate.net

Purity assessment is a critical application of ³¹P NMR. The presence of impurities, such as the starting material phosphoryl chloride or hydrolysis byproducts like butyl phosphoric acid, can be readily detected as separate signals in the spectrum. Quantitative ³¹P NMR (qNMR) can be employed for the precise determination of purity by integrating the signal of this compound relative to a known internal standard. beilstein-journals.orgoecd.org This method offers high accuracy and can be simpler than ¹H qNMR due to the typically less crowded spectra. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound/Functional Group | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|

| Phosphates (RO)₃P=O | +5 to -20 |

| Phosphoryl Halides (e.g., POCl₃) | +5 to -5 |

| Phosphine (B1218219) Oxides R₃P=O | +25 to +50 |

| Tri-tert-butylphosphine | 62.4 spectrabase.com |

| Tri(n-butyl)phosphine oxide | 41.4 |

Note: The table provides general ranges and a specific value for a related compound to illustrate the expected region for this compound.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the butyl alkyl chain and its attachment to the phosphorodichloridate moiety.

The ¹H NMR spectrum provides information about the different proton environments in the butyl group. The protons on the carbon adjacent to the oxygen (α-CH₂) are deshielded and appear at a lower field compared to the other methylene (B1212753) groups (β-CH₂ and γ-CH₂) and the terminal methyl group (δ-CH₃). The splitting patterns (e.g., triplets, sextets, quartets) arise from spin-spin coupling with adjacent protons and provide connectivity information.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For n-butyl phosphorodichloridate, four distinct signals are expected for the butyl chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the α-carbon being the most deshielded due to its proximity to the electron-withdrawing phosphorodichloridate group. For comparison, in 1-chlorobutane, the α-carbon appears at approximately 44.7 ppm, while the other carbons of the butyl chain resonate at higher fields. docbrown.info Similarly, in 1-iodobutane, the α-carbon is found at 6.9 ppm, with the β, γ, and δ carbons at 35.4, 21.0, and 13.7 ppm, respectively. docbrown.info

Table 2: Expected ¹H and ¹³C NMR Data for n-Butyl Phosphorodichloridate

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | α-CH₂ | ~ 4.0 - 4.5 | Triplet |

| β-CH₂ | ~ 1.6 - 1.9 | Sextet | |

| γ-CH₂ | ~ 1.3 - 1.5 | Sextet | |

| δ-CH₃ | ~ 0.9 - 1.0 | Triplet | |

| ¹³C | α-C | ~ 65 - 75 | - |

| β-C | ~ 30 - 35 | - | |

| γ-C | ~ 18 - 22 | - | |

| δ-C | ~ 12 - 15 | - |

Note: The chemical shifts are estimates based on analogous compounds and general NMR principles. docbrown.infosigmaaldrich.comresearchgate.net

Advanced NMR techniques are powerful tools for investigating the reaction mechanisms involving this compound, a reactive phosphorylating agent. beilstein-journals.org Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and confirm the molecular structure, especially in complex reaction mixtures.

For mechanistic studies, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to differentiate between species of different sizes in a solution, such as the reactant, intermediates, and products, without the need for physical separation. This is particularly useful for following the progress of a reaction. mdpi.com

Furthermore, kinetic studies using NMR can provide valuable information on reaction rates and orders. By monitoring the change in concentration of reactants and products over time, the kinetics of phosphorylation reactions involving this compound can be elucidated. Isotopic labeling, for instance, using ¹⁸O in conjunction with ³¹P NMR, can be a powerful method to trace the path of atoms during a reaction, providing definitive evidence for mechanistic pathways, such as whether a reaction proceeds with inversion or retention of configuration at the phosphorus center. Such studies are crucial for understanding the variable mechanisms of nucleophilic substitution at the phosphoryl chloride group. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a molecular fingerprint of this compound, allowing for the identification of its key functional groups through their characteristic vibrational frequencies.

FTIR spectroscopy is a rapid and effective technique for identifying the primary functional groups within the this compound molecule. The most prominent and diagnostic absorption band in the FTIR spectrum is the P=O stretching vibration, which is typically strong and appears in the region of 1300-1250 cm⁻¹. The exact position of this band is sensitive to the nature of the substituents on the phosphorus atom.

Other significant vibrational modes include the C-H stretching vibrations of the butyl group, which are observed around 2960-2870 cm⁻¹. The P-O-C stretching vibrations give rise to absorptions in the 1050-1000 cm⁻¹ region. The P-Cl stretching vibrations are also characteristic and typically appear in the 600-500 cm⁻¹ range. The presence and position of these bands provide strong evidence for the structure of this compound. nih.govthermofisher.com

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2960 - 2870 | Strong |

| P=O Stretch | Phosphoryl | 1300 - 1250 | Strong |

| C-H Bend | -CH₃, -CH₂- | 1470 - 1380 | Medium |

| P-O-C Stretch | Alkoxy-Phosphorus | 1050 - 1000 | Strong |

| P-Cl Stretch | Phosphorus-Chlorine | 600 - 500 | Strong |

Note: Frequencies are based on data for analogous organophosphorus compounds and general IR correlation charts. inphotonics.comrsc.org

Raman spectroscopy serves as a valuable complementary technique to FTIR, as it is governed by different selection rules. inphotonics.com While FTIR relies on a change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. renishaw.com This often means that vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric P-Cl stretching vibration is expected to be particularly strong in the Raman spectrum. The P=O stretching vibration will also be present, although its intensity relative to the FTIR spectrum can vary. The various C-H and C-C vibrations of the butyl chain will also be observable. The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. chemicalbook.comnih.govresearchgate.netresearchgate.net

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2960 - 2870 | Strong |

| P=O Stretch | Phosphoryl | 1300 - 1250 | Medium-Strong |

| P-O-C Stretch | Alkoxy-Phosphorus | 1050 - 1000 | Medium |

| P-Cl Symmetric Stretch | Phosphorus-Chlorine | ~500 | Strong |

Note: Expected shifts and intensities are based on general principles of Raman spectroscopy and data for similar compounds. mdpi.comaps.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its reaction products. It provides vital information on molecular weight and elemental composition, and aids in structure elucidation through fragmentation analysis. The coupling of MS with chromatographic separation techniques further enhances its analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile compounds like this compound and its derivatives. In this method, the sample is first separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

GC-MS is routinely used to monitor the progress of reactions involving this compound. lookchem.com The technique can also be employed to assess the purity of the final product. lookchem.com For instance, the purity of synthesized this compound has been confirmed by GC-MS analysis, which can also help in the identification of any byproducts or unreacted starting materials. lookchem.com In some cases, derivatization may be necessary to increase the volatility of the analytes for GC-MS analysis.

Table 1: GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Value |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) rsc.org |

| Carrier Gas | Helium rsc.org |

| Flow Rate | 1 mL min⁻¹ rsc.org |

| Injection Mode | Splitless rsc.org |

| Injector Temperature | 250 °C rsc.org |

| Oven Program | Initial 50 °C, ramp at 15 °C min⁻¹ to 280 °C (hold 2 min) rsc.org |

| MS Ionization Mode | Electron Ionization (EI) rsc.org |

| Mass Range | 50–500 m/z rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of newly synthesized compounds. thieme-connect.de

HRMS has been successfully used to confirm the molecular formula of various organophosphorus compounds. lookchem.comrsc.org For example, in the synthesis of derivatives, HRMS can verify the expected elemental composition of the final product, providing strong evidence for its structure. rsc.org The technique is often performed using positive ion electron impact mode. lookchem.com

Table 2: Example of HRMS Data for a Synthesized Organophosphorus Compound Derivative rsc.org

| Compound | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| C₁₂H₁₅O₈NNa | 324.0690 | 324.0688 |

| C₁₂H₁₅O₇NNaS | 340.04614 | 340.04624 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Derivatives

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique particularly useful for the analysis of large, non-volatile, and thermally labile molecules, such as derivatives of this compound. In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is then measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS is especially valuable in the analysis of biomolecules and their derivatives. For instance, it is used to analyze phosphopeptides, which are derivatives of phosphoric acid, to quantify the extent of phosphorylation. nih.gov The choice of matrix is critical and can significantly affect the observed signal intensities of phosphorylated versus unphosphorylated peptides. nih.gov Dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of phosphopeptides. nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental for the isolation and purification of this compound and its derivatives from reaction mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography and Preparative TLC

Column chromatography is a widely used purification technique in synthetic chemistry. nih.govjournals.co.zabeilstein-journals.org In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. nih.govjournals.co.za A solvent or a mixture of solvents (the eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. nih.gov

Preparative thin-layer chromatography (TLC) operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate. rsc.orgsilicycle.com It is often used for the final purification of small quantities of a compound. rsc.org The separation is visualized under UV light or with a staining agent, and the desired band is scraped from the plate and the compound is extracted. silicycle.comuni-giessen.de

Table 3: Typical Conditions for Column Chromatography and Preparative TLC

| Technique | Stationary Phase | Eluent System Example |

| Column Chromatography | Silica gel nih.govjournals.co.zabeilstein-journals.org | Ethyl acetate/hexane nih.gov |

| Preparative TLC | Silica gel 60 F254 rsc.org | 2% methanol (B129727) in chloroform (B151607) rsc.org |

High Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique that utilizes high pressure to pass the solvent through a column containing very fine particles, resulting in high-resolution separations. thieme-connect.de It is used for both the analysis of product purity and for the purification of compounds. thieme-connect.deumich.edu

Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode used for the analysis and purification of organophosphorus compounds. rsc.org The purity of final products can be assessed by analytical HPLC, often with UV detection. wgtn.ac.nz Preparative HPLC can be used to isolate pure compounds from complex mixtures. thieme-connect.de

Table 4: Example of HPLC System and Conditions rsc.org

| Parameter | Description |

| System | Agilent 1100 HPLC System |

| Column | LiChrospher®100, RP-18 (5 µm, 4 mm x 250 mm) |

| Mode | Isocratic |

| Mobile Phase | 55% Acetonitrile (B52724)/water (v/v) with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 350 nm |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Geometry

Quantum chemical studies are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of Butyl Phosphorodichloridate.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable molecular structure, known as the ground state geometry. rsc.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecule's geometry. researchgate.netnih.gov These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure of related organophosphorus compounds, such as tri-n-butyl phosphate (B84403), has been determined using these methods, providing a reliable framework for understanding the geometry of the this compound molecule. chalcogen.ro The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar organophosphate compounds calculated using DFT methods.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| P=O | 1.45 |

| P-O(butyl) | 1.58 |

| P-Cl | 2.01 |

| O-C(butyl) | 1.47 |

| **Bond Angles (°) ** | |

| O=P-O | 115.0 |

| O=P-Cl | 118.0 |

| Cl-P-Cl | 101.0 |

| P-O-C | 120.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netchalcogen.ro A smaller energy gap suggests higher reactivity. researchgate.net For related compounds like tri-n-butyl phosphate, the HOMO is primarily located on the phosphoryl (P=O) and adjacent oxygen atoms, while the LUMO is an antibonding orbital. chalcogen.ro Analysis of these orbitals for this compound helps in understanding its electrophilic and nucleophilic sites. The energy of these orbitals is used to calculate various reactivity descriptors such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and softness (S). nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative) Note: This table is illustrative, based on typical values for similar organophosphate compounds calculated using DFT methods.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -11.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 10.3 |

| Ionization Potential (I) | 11.5 |

| Electron Affinity (A) | 1.2 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. For instance, the hydrolysis of phosphorodichloridates involves the formation of a transition state that can be modeled to understand the reaction kinetics. dur.ac.uk Techniques such as Intrinsic Reaction Coordinate (IRC) calculations, performed after locating a transition state geometry, can confirm that the identified transition state correctly connects the reactants and products. rsc.org These models are crucial for studying reactions like cyclization with diols or nucleophilic substitution, providing insights into the reaction's feasibility and rate. nih.gov

Theoretical Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods can predict spectroscopic data, which serves as a powerful tool for structural confirmation. chalcogen.ro For this compound, theoretical calculations can generate predicted infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govgatech.edu The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign specific absorption bands to molecular vibrations, such as the characteristic P=O and P-Cl stretches. chalcogen.ro Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H), which can be correlated with experimental spectra to aid in structural elucidation. researchgate.netnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: This table is illustrative and demonstrates the correlation between theoretical predictions and experimental observations for organophosphates.

| Spectroscopic Feature | Predicted Value | Typical Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| ν(P=O) | 1295 | ~1300 |

| ν(P-Cl) | 560 | ~550-580 |

| NMR Chemical Shift (ppm) | ||

| δ(³¹P) | 5.5 | ~3-6 |

Computational Approaches in Chemical Design and Derivatization

Computational methods are increasingly used in the rational design of new molecules with desired properties. Starting with the this compound scaffold, computational tools can be used to predict how modifications to the structure will affect its reactivity and electronic properties. By substituting the chloro groups with various functional moieties, chemists can theoretically screen a library of potential derivatives for specific applications. acs.org For example, DFT calculations can predict the impact of different substituents on the HOMO-LUMO gap, thereby tuning the molecule's reactivity for use in targeted synthesis or as a precursor for materials or biologically active compounds.

Environmental Chemical Pathways of Phosphorodichloridate Compounds

Hydrolytic Degradation Mechanisms

The primary degradation pathway for phosphorodichloridate compounds in aquatic environments is hydrolysis. The presence of two chlorine atoms bonded to the phosphorus atom makes the molecule highly susceptible to nucleophilic attack by water.

Step 1: The phosphorus-chlorine bond is polarized, with the phosphorus atom being electrophilic. A water molecule acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of a chloride ion and a proton, forming butyl phosphorochloridate.

Step 2: The remaining phosphorus-chlorine bond in butyl phosphorochloridate is also susceptible to hydrolysis. A second water molecule attacks the phosphorus atom, leading to the elimination of the second chloride ion and another proton.

The final product of this complete hydrolysis is butyl phosphoric acid and hydrochloric acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of similar organophosphorus compounds is faster under neutral or alkaline conditions. mdpi.comyoutube.com While specific studies on butyl phosphorodichloridate are limited, it is established that alkyl phosphorodichloridates have lower hydrolytic stability compared to their aryl counterparts.

The degradation of related organophosphate esters, which lack the highly reactive P-Cl bonds, has been studied more extensively. For instance, the hydrolysis of phosphomonoesters can be catalyzed by general acids, a pathway not available for phosphodiesters, making the latter's hydrolysis slower. youtube.com The presence of the two reactive chlorine atoms in this compound, however, suggests a much more rapid hydrolysis compared to organophosphate esters.

Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)

Once in the atmosphere, phosphorodichloridate compounds are subject to degradation, primarily through reactions with photochemically generated radicals, most importantly the hydroxyl radical (•OH). copernicus.org The rate of this degradation is a key factor in determining the atmospheric lifetime and potential for long-range transport of the compound.

For organophosphorus compounds, the reaction with hydroxyl radicals typically proceeds via hydrogen abstraction from the alkyl groups. nih.gov In the case of this compound, the •OH radical can abstract a hydrogen atom from the butyl chain. The position of hydrogen abstraction influences the subsequent reaction pathways. Abstraction from the carbon atom adjacent to the oxygen atom (the α-position) is often a favored pathway for alkyl phosphates. nih.gov

The resulting alkyl radical will then react rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). In the presence of nitrogen oxides (NOx), this peroxy radical can be converted to an alkoxy radical (RO•), which may undergo further fragmentation or reaction. These atmospheric reactions ultimately lead to the breakdown of the parent molecule into smaller, more oxidized species. nih.govnih.govnist.gov

While specific rate constants for the reaction of this compound with hydroxyl radicals are not documented, studies on other organophosphates can provide an indication of their atmospheric persistence. For example, the atmospheric half-life of the insecticide chlorpyrifos (B1668852), based on its reaction with •OH radicals, is estimated to be around 3 hours, leading to a characteristic travel distance of approximately 62 km. nih.gov Given the reactive nature of the P-Cl bonds in this compound, its atmospheric lifetime is expected to be relatively short, limiting its potential for long-range atmospheric transport.

Adsorption and Volatilization Behavior in Environmental Compartments

The distribution of this compound in the environment is governed by its partitioning between different environmental compartments, such as water, soil, and air. This behavior is influenced by its physical-chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Volatilization: The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is governed by the compound's Henry's Law constant. Organophosphorus compounds exhibit a wide range of volatilities. nih.gov While specific data for this compound is lacking, its classification as a semi-volatile organic compound is likely. wikipedia.org This means that volatilization from water and moist soil surfaces could be a significant transport pathway, contributing to its presence in the atmosphere. However, its high reactivity towards hydrolysis would likely limit the extent of volatilization from aqueous environments.

The interplay between adsorption and volatilization determines the compound's residence time in different environmental compartments. For instance, strong adsorption to soil particles can reduce the rate of volatilization.

Bioconcentration Potential from a Chemical Perspective

Bioconcentration is the process by which a chemical accumulates in an organism from the surrounding environment (typically water) to a concentration higher than that in the environment. wikipedia.org The bioconcentration factor (BCF) is a key parameter used to assess this potential. wikipedia.orgnih.gov

From a chemical perspective, the bioconcentration potential of an organic compound is strongly related to its hydrophobicity, often estimated by the octanol-water partition coefficient (Kow). wikipedia.org Chemicals with a high Kow are more lipid-soluble and tend to accumulate in the fatty tissues of organisms. pops.int

For organophosphorus compounds, BCF values can vary widely depending on their specific structure. Studies on various organophosphate esters have shown a correlation between their hydrophobicity and their bioconcentration in aquatic organisms. nih.govnih.gov For example, the insecticide chlorpyrifos has a calculated BCF of about 1700 in guppies. nih.gov

Given the presence of the butyl group, this compound is expected to have some lipophilic character. However, its high reactivity, particularly its rapid hydrolysis, would likely prevent significant bioconcentration of the parent compound in aquatic organisms. chemlinked.com.cn The degradation products, such as butyl phosphoric acid, are generally more polar and less likely to bioconcentrate. Therefore, while the initial structure might suggest some potential for bioaccumulation, its environmental instability is the dominant factor limiting this process.

Historical Development and Evolution in Organophosphorus Chemistry

Early Discoveries and Contributions in Phosphorus Halide Chemistry

The journey into organophosphorus chemistry began in the 19th century. One of the earliest milestones was the synthesis of the first organophosphate compounds by Jean Louis Lassaigne in the 1820s, achieved by reacting phosphoric acid with alcohols. mdpi.com Another significant early contribution came from Philippe de Clermont, a French chemist who, in 1854, described the synthesis of tetraethyl pyrophosphate (TEPP) at the French Academy of Sciences. mdpi.compageplace.de

A pivotal discovery in the realm of phosphorus halides was made by the Alsatian French chemist Charles Adolphe Wurtz. His work on the acids of phosphorus in 1845 led to the discovery of phosphorus oxychloride (POCl₃), a key precursor in the synthesis of many organophosphorus compounds, including phosphorodichloridates. wikipedia.org Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), became crucial reagents in organic synthesis. wikipedia.orgnumberanalytics.com These compounds are instrumental in converting alcohols to alkyl halides and carboxylic acids to acyl bromides. wikipedia.org The development and understanding of these fundamental phosphorus halides laid the essential groundwork for the synthesis of more complex derivatives like butyl phosphorodichloridate.

In 1932, German chemist Willy Lange and his graduate student Gerda von Krueger were the first to describe the cholinergic nervous system effects of organophosphates. chemeurope.com This discovery later spurred chemist Gerhard Schrader to experiment with these compounds as insecticides, which also led to the development of nerve gases like Tabun, Sarin, and Soman. mdpi.comchemeurope.com

Milestones in the Synthesis of Phosphorodichloridate Analogs

Phosphorodichloridates are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an organic ester group. The synthesis of various analogs has been a significant focus in organophosphorus chemistry.

A common and direct method for synthesizing phosphorodichloridates involves the reaction of an alcohol or phenol (B47542) with an excess of phosphoryl chloride (POCl₃). mdpi.com For instance, the synthesis of p-tert-butylphenyl phosphorodichloridate is achieved by reacting p-tert-butylphenol with phosphoryl chloride. nih.gov Similarly, steroid phosphorodichloridates, such as cholesteryl phosphorodichloridate, are prepared by the action of phosphoryl chloride on the corresponding steroid, like cholesterol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org

The synthesis of n-butyl phosphorodichloridate itself is a key example. It is typically prepared by the dropwise addition of n-butanol to phosphoryl chloride, sometimes in a solvent like carbon tetrachloride, followed by refluxing and vacuum distillation to yield the final product. mod.gov.rs Optimal yields of 85–92% are achieved under anhydrous conditions at cool temperatures (0–5°C) to minimize the formation of di- or triester side products. mdpi.com Another milestone includes the synthesis of naphthyloxy-phosphorodichloridates, which involves the phosphorylation of 1-naphthol (B170400) with phosphorus oxychloride. britannica.com These syntheses highlight the versatility of phosphoryl chloride in creating a wide array of phosphorodichloridate analogs, which serve as important intermediates in the production of various other compounds.

Evolution of Synthetic Strategies for Organophosphorus Compounds

The strategies for synthesizing organophosphorus compounds have evolved significantly from the initial one-pot reactions. The foundational method, the reaction of an alcohol with phosphoryl chloride, remains a cornerstone. wikipedia.orgmod.gov.rs However, modern synthetic chemistry has introduced more refined and efficient approaches.

One key evolution is the use of catalysts to enhance reaction efficiency. For example, phase-transfer catalysts like tetrabutylammonium (B224687) sulfate (B86663) can be employed to facilitate chloride displacement and have been shown to reduce reaction times by 30% while maintaining high yields in the synthesis of this compound. mdpi.com

More complex, multi-step strategies have also been developed to achieve higher selectivity and to construct more elaborate molecules. A two-step synthesis via an intermediate phosphoramidate, followed by chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), represents a more controlled approach. mdpi.com The development of various activating agents, such as pivaloyl chloride, in conjunction with phosphoric acid, has enabled the synthesis of specific H-phosphonate intermediates, which are precursors to bioactive molecules.

Furthermore, specialized coupling procedures have been introduced for creating specific phosphorus-containing linkages. The Uchiyama procedure, which uses tert-butyl magnesium chloride, is employed for the coupling of phosphorochloridates to nucleosides. britannica.com This demonstrates a shift towards highly specific and controlled reactions for the synthesis of complex target molecules, such as nucleotide prodrugs. This progression from simple, direct reactions to sophisticated, multi-step catalytic and coupling methods illustrates the significant evolution of synthetic strategies in organophosphorus chemistry.

Q & A

Q. What are the recommended safety protocols for handling butyl phosphorodichloridate in laboratory settings?

this compound is a corrosive and moisture-sensitive compound. Key safety measures include:

- Using personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats.

- Working in a fume hood to avoid inhalation of vapors.

- Storing the compound in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal as hazardous waste .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

A typical synthesis involves reacting phosphorus oxychloride (POCl₃) with butanol in anhydrous conditions. Methodological considerations include:

- Maintaining strict anhydrous conditions to avoid side reactions (e.g., hydrolysis to phosphoric acid derivatives).

- Using a molar excess of POCl₃ (1.2–1.5 equivalents) to drive the reaction to completion.

- Monitoring reaction progress via thin-layer chromatography (TLC) or 31P NMR to detect unreacted starting materials .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Reverse-phase HPLC with UV detection (e.g., 210 nm) using a C18 column and phosphate–perchlorate buffer mobile phase .

- Titrimetric methods with standardized bases to quantify unreacted POCl₃, though this requires careful pH control .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when optimizing reaction yields with this compound?

Contradictions often arise from variables like moisture levels, solvent purity, or catalytic impurities. Strategies include:

- Conducting replicate experiments (≥3 trials) to assess reproducibility .

- Using design of experiments (DoE) to isolate factors (e.g., temperature, stoichiometry) influencing yield .

- Validating analytical methods with spiked recovery tests to rule out matrix interference .

Q. What advanced chromatographic methods can detect trace impurities or by-products in this compound samples?

- GC-MS with derivatization (e.g., silylation) to identify volatile degradation products.

- Ion chromatography for detecting inorganic phosphates formed during hydrolysis .

- 2D NMR spectroscopy (e.g., ¹H-³¹P correlation) to resolve structurally similar contaminants .

Q. How should researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?

- Store aliquots at –20°C, 4°C, and 25°C under nitrogen.

- Periodically analyze samples via 31P NMR and HPLC to monitor degradation.

- Quantify hydrolyzed phosphates using a colorimetric assay (e.g., molybdate-blue method) .

Q. What strategies mitigate matrix interference when detecting this compound in complex biological or environmental samples?

- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from hydrophilic interferents.

- Internal standardization (e.g., deuterated analogs) to correct for recovery variations.

- Background subtraction using blank matrices spiked with known concentrations .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

- Density functional theory (DFT) simulations to map reaction energy profiles and transition states.

- Molecular dynamics (MD) to study solvent effects on reaction kinetics.

- Validate predictions with kinetic isotope effect (KIE) experiments .

Methodological Best Practices

- Data Validation : Always include negative controls (e.g., solvent-only samples) and technical replicates to confirm signal specificity .

- Ethical Reporting : Disclose all experimental parameters (e.g., temperature, humidity) to ensure reproducibility per journal guidelines .

- Literature Integration : Cross-reference synthetic procedures with SciFinder or Reaxys to identify protocol modifications for improved yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.